DSPE-PEG13-TFP ester

Description

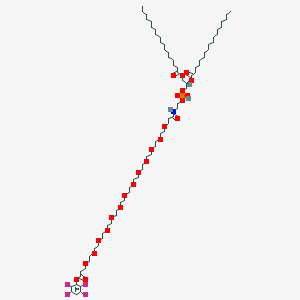

Structure

2D Structure

Properties

Molecular Formula |

C77H138F4NO24P |

|---|---|

Molecular Weight |

1568.9 g/mol |

IUPAC Name |

[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C77H138F4NO24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-72(84)102-66-68(105-73(85)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)67-104-107(87,88)103-40-37-82-71(83)35-38-89-41-43-91-45-47-93-49-51-95-53-55-97-57-59-99-61-63-101-64-62-100-60-58-98-56-54-96-52-50-94-48-46-92-44-42-90-39-36-74(86)106-77-75(80)69(78)65-70(79)76(77)81/h65,68H,3-64,66-67H2,1-2H3,(H,82,83)(H,87,88) |

InChI Key |

RILLZKZQGNQTCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DSPE-PEG13-TFP Ester: Structure, Properties, and Applications in Drug Delivery

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[tetrafluorophenyl poly(ethylene glycol)] (DSPE-PEG13-TFP ester), a key heterobifunctional lipid-PEG conjugate utilized in pharmaceutical research and drug delivery system development. Aimed at researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and its role in the formulation of advanced drug carriers such as liposomes and micelles. Furthermore, it outlines detailed experimental protocols for its use in bioconjugation and discusses its interaction with cellular systems.

Core Concepts: Chemical Structure and Properties

This compound is an amphiphilic molecule composed of three key functional units: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a polyethylene glycol (PEG) spacer with 13 ethylene glycol units, and a tetrafluorophenyl (TFP) ester reactive group.

-

DSPE (Distearoylphosphatidylethanolamine): This phospholipid component consists of a hydrophilic phosphoethanolamine headgroup and two saturated 18-carbon stearoyl acyl chains. The hydrophobic nature of the DSPE moiety facilitates its incorporation into the lipid bilayers of liposomes and the hydrophobic cores of micelles.[1] This provides a stable anchor for the PEG chain on the surface of the nanoparticle.

-

PEG (Polyethylene Glycol): The hydrophilic PEG spacer extends from the liposomal surface into the aqueous environment, creating a hydrated layer. This "stealth" characteristic sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[2][3] This leads to a significantly prolonged circulation half-life of the drug carrier in the bloodstream.[4] The PEG13 linker provides a balance between sufficient surface coverage and potential interference with cellular uptake.

-

TFP (Tetrafluorophenyl) Ester: The TFP ester is a highly reactive functional group that readily and specifically reacts with primary and secondary amines to form stable amide bonds.[5] This functionality is crucial for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, to the surface of the drug carrier. Notably, TFP esters exhibit greater hydrolytic stability in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, offering a wider window for bioconjugation reactions and potentially improving conjugation efficiency.

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in the formulation of drug delivery systems.

| Property | Value | Reference(s) |

| Molecular Weight | Approximately 1568.9 g/mol | |

| Purity | Typically >95% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in chloroform, methylene chloride, DMF, and DMSO. | |

| Storage Conditions | Store at -20°C under an inert atmosphere. Avoid moisture. |

Experimental Protocols

This section provides detailed methodologies for the two primary applications of this compound: the formation of PEGylated liposomes and the bioconjugation of amine-containing ligands to the liposome surface.

Preparation of PEGylated Liposomes using this compound

This protocol describes the formation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC, or HSPC)

-

Cholesterol

-

This compound

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-TFP), but this can be optimized depending on the desired properties of the liposomes.

-

Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the primary lipid. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. The volume of the buffer will determine the final lipid concentration.

-

The resulting suspension will contain multilamellar vesicles (MLVs).

-

-

Vesicle Size Reduction (Extrusion):

-

To obtain uniformly sized small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion.

-

Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) at a temperature above the lipid phase transition temperature.

-

The resulting translucent suspension contains PEGylated liposomes with a defined size distribution.

-

References

- 1. cenmed.com [cenmed.com]

- 2. Relationships between Liposome Properties, Cell Membrane Binding, Intracellular Processing, and Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vectorlabs.com [vectorlabs.com]

DSPE-PEG13-TFP Ester: A Technical Guide for Advanced Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] with a chain length of 13 PEG units, functionalized with a terminal 2,3,5,6-tetrafluorophenyl (TFP) ester (DSPE-PEG13-TFP ester), is a sophisticated heterobifunctional linker at the forefront of targeted drug delivery systems. This technical guide provides an in-depth overview of its core applications in research, focusing on the formulation of targeted nanoparticles such as liposomes and micelles for enhanced therapeutic efficacy. The guide details the underlying principles, quantitative data from pertinent studies, experimental protocols, and visual representations of key processes to aid researchers in harnessing the full potential of this versatile molecule.

The unique architecture of this compound confers several advantageous properties. The distearoyl (C18) chains of the DSPE anchor the molecule within the lipid bilayer of nanoparticles, providing a stable hydrophobic foundation. The polyethylene glycol (PEG) linker, with its 13 ethylene oxide units, creates a hydrophilic corona around the nanoparticle. This "stealth" layer sterically hinders opsonization by plasma proteins, thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time in vivo.[1][2] The terminal TFP ester is a highly reactive functional group that readily and efficiently forms stable amide bonds with primary amines on targeting ligands such as antibodies, peptides, and small molecules, even in aqueous conditions.[3] TFP esters are known to be less susceptible to hydrolysis than their commonly used N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.[3][4]

Core Applications in Research

The primary application of this compound in research is the surface functionalization of nanoparticles for active targeting of diseased tissues, particularly tumors. By conjugating targeting moieties that recognize specific cell surface receptors overexpressed on cancer cells, researchers can enhance the accumulation of therapeutic payloads at the site of action, thereby increasing efficacy and reducing off-target toxicity.

Targeted Liposomal Drug Delivery

This compound is incorporated into the lipid bilayer of liposomes during their formulation. The DSPE portion integrates with the other phospholipids, while the PEG-TFP moiety extends into the aqueous exterior. These pre-functionalized liposomes can then be conjugated with a chosen targeting ligand. This approach has been successfully employed to deliver a variety of anticancer agents, including doxorubicin and paclitaxel, to tumor sites in preclinical models.

Functionalized Micelle Formation

The amphiphilic nature of this compound allows it to self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs in their core. The TFP ester groups on the micelle surface are available for conjugation with targeting ligands, creating a targeted nanocarrier for poorly water-soluble drugs.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies utilizing DSPE-PEG functionalized nanoparticles for targeted drug delivery. While specific data for the PEG13 variant is limited in publicly available literature, the presented data from nanoparticles with similar DSPE-PEG linkers provide a strong indication of the expected performance.

Table 1: Physicochemical Properties of DSPE-PEG Functionalized Nanoparticles

| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DSPE-PEG2000 Micelles | 20 ± 5 | Not Reported | Not Reported | |

| DSPE-PEG(5000) Amine SWCNTs | Not Reported | Not Reported | Not Reported | |

| Sorafenib-loaded DSPE-PEG Nanoliposomes | 165 ± 1.34 | Not Reported | -15.2 ± 1.78 | |

| CAPE-Mortalin Antibody Nanoparticles (DSPE-PEG-NHS) | 9 - 19 | Monodisperse | Not Reported |

Table 2: Drug Loading and Encapsulation Efficiency

| Nanoparticle Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| Sorafenib-loaded DSPE-PEG Nanoliposomes | Sorafenib | 18.5 | 92.5 | |

| Doxorubicin-loaded Liposomes | Doxorubicin | 10.23 ± 0.65 | 89.65 ± 0.52 | |

| Sorafenib-loaded Liposomes | Sorafenib | 10.42 ± 0.50 | 85.35 ± 0.72 | |

| DSPE-PEG(5000) Amine SWCNTs | Not Applicable | 59.84 (DSPE-PEG loading) | 91 ± 0.5 (DSPE-PEG loading) |

Table 3: In Vivo Tumor Accumulation and Efficacy of Targeted Nanoparticles

| Nanoparticle Formulation | Animal Model | Tumor Type | Tumor Accumulation (% ID/g) | Therapeutic Outcome | Reference |

| "Rigid" PEGylated f-QD-L (DSPC:Chol:DSPE-PEG2000) | B16F10 melanoma tumor-bearing C57BL6 mice | Melanoma | ~5 | Tumor retention persisted for at least 24 h | |

| LiPyDau (liposomal 2-pyrrolino-daunorubicin) | Mouse models | Melanoma, Lung, Breast Cancer | Sustained drug retention in cancer tissue | Near-complete tumor regression | |

| PEG-CPT (PEG-camptothecin conjugate) | Nude mouse model of human colon xenografts | Colon Cancer | Improved biodistribution | Enhanced apoptosis and antitumor stability |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of DSPE-PEG-TFP ester for the preparation of targeted liposomes. These protocols are adapted from literature for similar activated esters and should be optimized for specific applications.

Protocol 1: Preparation of Doxorubicin-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing doxorubicin-loaded liposomes.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

This compound

-

Doxorubicin hydrochloride

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ammonium sulfate solution (250 mM)

-

Sephadex G-50 column

Procedure:

-

Lipid Film Formation:

-

Dissolve DSPC, cholesterol, and this compound in a 55:40:5 molar ratio in a round-bottom flask using a chloroform/methanol (2:1 v/v) solvent mixture.

-

Remove the organic solvent using a rotary evaporator under vacuum at 60°C to form a thin lipid film on the flask wall.

-

Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

-

Hydration and Liposome Formation:

-

Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing for 10 minutes at 65°C. This temperature is above the phase transition temperature of DSPC.

-

The resulting multilamellar vesicles (MLVs) are then subjected to five freeze-thaw cycles by alternating between liquid nitrogen and a 65°C water bath.

-

Extrude the liposome suspension 10 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder at 65°C to form unilamellar vesicles (LUVs).

-

-

Drug Loading (Remote Loading Method):

-

Remove the external ammonium sulfate by gel filtration using a Sephadex G-50 column equilibrated with PBS (pH 7.4).

-

Prepare a solution of doxorubicin hydrochloride in PBS.

-

Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of 1:5 (w/w).

-

Incubate the mixture at 60°C for 1 hour with gentle stirring to allow for active loading of doxorubicin into the liposomes, driven by the ammonium sulfate gradient.

-

Remove unencapsulated doxorubicin by dialysis against PBS at 4°C for 24 hours.

-

-

Characterization:

-

Determine the liposome size and zeta potential using dynamic light scattering (DLS).

-

Quantify the amount of encapsulated doxorubicin using fluorescence spectroscopy after disrupting the liposomes with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Initial amount of drug) x 100%.

-

Protocol 2: Antibody Conjugation to Pre-formed Liposomes

This protocol outlines the conjugation of an antibody to the TFP ester-functionalized surface of pre-formed liposomes.

Materials:

-

This compound functionalized liposomes (from Protocol 1)

-

Targeting antibody (e.g., anti-HER2, anti-EGFR) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Size-exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

-

Conjugation Reaction:

-

Add the antibody solution to the this compound functionalized liposome suspension. A typical molar ratio of TFP ester to antibody is between 10:1 and 50:1, but this should be optimized for the specific antibody.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. The optimal pH for TFP ester reactions with primary amines is typically between 7.5 and 8.0.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted TFP esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of Immunoliposomes:

-

Separate the antibody-conjugated liposomes (immunoliposomes) from unconjugated antibody and other reactants using size-exclusion chromatography.

-

Collect the fractions and monitor the elution profile using UV-Vis spectroscopy at 280 nm (for protein) and by measuring turbidity or lipid content for liposomes.

-

-

Characterization of Immunoliposomes:

-

Determine the size and zeta potential of the immunoliposomes using DLS.

-

Quantify the amount of conjugated antibody using a protein assay (e.g., microBCA assay) after separating the immunoliposomes from free antibody. The conjugation efficiency can be calculated as: (Amount of conjugated antibody / Initial amount of antibody) x 100%.

-

Assess the binding activity of the conjugated antibody to its target antigen using techniques such as ELISA or flow cytometry.

-

Visualizing Key Processes with Graphviz

The following diagrams, generated using the DOT language, illustrate the fundamental workflows and concepts described in this guide.

Caption: Workflow for the preparation of TFP-functionalized, doxorubicin-loaded liposomes.

References

DSPE-PEG13-TFP Ester in Targeted Drug Delivery: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The landscape of targeted drug delivery is continually evolving, with a demand for more stable, efficient, and versatile conjugation strategies. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[tetrafluorophenyl(poly(ethylene glycol))-13] (DSPE-PEG13-TFP ester) has emerged as a critical tool in this field. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its application in targeted therapy. The superior stability of the tetrafluorophenyl (TFP) ester compared to traditional N-hydroxysuccinimide (NHS) esters offers significant advantages in the development of next-generation nanomedicines.

Core Mechanism of Action

This compound is an amphiphilic polymer conjugate that serves as a linker for attaching targeting ligands to the surface of liposomes and other nanoparticles.[1] Its mechanism of action is centered around the highly efficient and stable covalent bond formation between the TFP ester and primary amines on targeting moieties.

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid component acts as a hydrophobic anchor, allowing for the stable incorporation of the linker into the lipid bilayer of a nanoparticle.[1]

-

PEG13 (Polyethylene Glycol, 13 repeating units): The PEG linker is a hydrophilic polymer that extends from the nanoparticle surface. This "stealth" layer reduces opsonization and recognition by the immune system, thereby prolonging circulation time.[2] The 13-unit length of the PEG chain provides a balance of steric hindrance and flexibility, allowing for effective interaction between the conjugated ligand and its target receptor.[2][3]

-

TFP (Tetrafluorophenyl) Ester: This is the amine-reactive functional group at the distal end of the PEG chain. It reacts with primary amines (e.g., on lysine residues of proteins or antibodies) to form a stable amide bond, covalently attaching the targeting ligand to the nanoparticle.

The primary advantage of the TFP ester over the more commonly used NHS ester lies in its increased stability, particularly in aqueous solutions and at the slightly basic pH conditions often required for efficient amine conjugation. This enhanced stability minimizes hydrolysis of the reactive group, leading to higher conjugation yields and more consistent results.

Data Presentation: Comparative Analysis of TFP and NHS Esters

The selection of an appropriate reactive ester is critical for successful bioconjugation. The following tables summarize the quantitative advantages of TFP esters over NHS esters.

| Parameter | TFP Ester | NHS Ester | Significance in Drug Delivery |

| Relative Hydrolysis Rate | Lower | Higher | TFP esters are more stable in aqueous buffers, allowing for longer reaction times and higher conjugation efficiency. |

| Optimal pH for Conjugation | 8.0 - 9.0 | 7.0 - 8.0 | The higher optimal pH for TFP esters can be advantageous for certain proteins and antibodies. |

| Hydrophobicity | More Hydrophobic | Less Hydrophobic | The increased hydrophobicity of TFP esters can sometimes influence the solubility of the final conjugate. |

| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) | Fold Difference in Stability |

| 7.0 | ~720 | ~380 | ~1.9x |

| 8.0 | ~360 | ~120 | ~3.0x |

| 10.0 | ~360 | ~39 | ~9.2x |

Data adapted from studies on self-assembled monolayers, demonstrating the trend of increased stability of TFP esters with increasing pH.

Experimental Protocols

This section provides a detailed methodology for the conjugation of a targeting antibody to this compound and the subsequent formulation of immunoliposomes.

Antibody Conjugation to this compound

Objective: To covalently attach a targeting antibody to the this compound linker.

Materials:

-

Targeting antibody (e.g., anti-HER2)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

-

Dialysis tubing (10 kDa MWCO)

-

Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), dialyze it against PBS, pH 7.4, to remove interfering substances.

-

Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

-

-

This compound Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted TFP ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the antibody-PEG-DSPE conjugate from unconjugated linker and quenched TFP ester using size-exclusion chromatography.

-

Alternatively, dialyze the reaction mixture against PBS, pH 7.4, for 48 hours with several buffer changes.

-

-

Characterization:

-

Determine the protein concentration using a BCA assay.

-

Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight due to PEGylation.

-

Formulation of Targeted Liposomes via Post-Insertion

Objective: To incorporate the antibody-PEG-DSPE conjugate into pre-formed liposomes.

Materials:

-

Antibody-PEG-DSPE conjugate (from section 3.1)

-

Lipids (e.g., DSPC, Cholesterol) in chloroform

-

Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Liposome Preparation:

-

Prepare a lipid film by dissolving DSPC and Cholesterol (e.g., in a 3:2 molar ratio) in chloroform.

-

Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.

-

Hydrate the lipid film with the Hydration Buffer at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC) to form multilamellar vesicles (MLVs).

-

Extrude the MLV suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) to form unilamellar liposomes.

-

-

Post-Insertion of the Conjugate:

-

Add the purified antibody-PEG-DSPE conjugate to the pre-formed liposomes at a concentration of 1-5 mol% of the total lipid.

-

Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1-2 hours with gentle stirring.

-

-

Purification of Immunoliposomes:

-

Remove any unincorporated conjugate by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the particle size and zeta potential using dynamic light scattering (DLS).

-

Quantify the amount of conjugated antibody on the liposome surface using an appropriate assay (e.g., ELISA).

-

Visualizations

Signaling Pathway: HER2-Targeted Drug Delivery

The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in cancer therapy, particularly in breast and gastric cancers. Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival. Liposomes functionalized with anti-HER2 antibodies can specifically bind to HER2-positive cancer cells, leading to receptor-mediated endocytosis and intracellular drug delivery.

Caption: HER2 signaling and targeted liposome delivery.

Experimental Workflow: Antibody Conjugation and Liposome Formulation

The following diagram illustrates the key steps in the preparation of antibody-targeted liposomes using this compound.

Caption: Workflow for immunoliposome preparation.

Logical Relationship: Superiority of TFP Ester Chemistry

This diagram outlines the logical flow demonstrating the advantages of TFP ester over NHS ester for bioconjugation in drug delivery applications.

Caption: Advantages of TFP ester for bioconjugation.

References

DSPE-PEG13-TFP ester molecular weight and formula

An In-depth Technical Guide to DSPE-PEG13-TFP Ester for Researchers and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) derivatives are fundamental components in the development of advanced drug delivery systems. Their amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, facilitates the formation of stealth nanoparticles and liposomes with prolonged circulation times and improved stability. The terminal group of the PEG chain can be functionalized for the conjugation of targeting ligands, such as antibodies, peptides, or small molecules, enabling precise delivery of therapeutic agents to specific cells or tissues.

This guide focuses on a specific derivative, this compound, a valuable tool for bioconjugation. The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines on biomolecules. Notably, TFP esters exhibit greater resistance to spontaneous hydrolysis compared to their commonly used N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible conjugation reactions. This enhanced stability makes this compound a superior choice for the surface functionalization of nanocarriers in targeted drug delivery applications.

Core Molecular Properties

The precise molecular characteristics of this compound are crucial for accurate experimental design and data interpretation. Below is a summary of its key quantitative data, with the closely related DSPE-PEG13-NHS ester included for comparison. The molecular weight and formula for the TFP ester have been calculated based on the known values for the NHS ester and the molecular differences between the TFP and NHS active groups.

| Property | This compound | DSPE-PEG13-NHS ester |

| Molecular Weight | 1568.9 g/mol (calculated) | 1517.9 g/mol [1] |

| Chemical Formula | C77H138F4NO24P (calculated) | C75H141N2O26P[1] |

| Purity | >95% (typical) | >98%[1] |

| Storage Conditions | -20°C, in a dry and dark environment[1] | -20°C[1] |

Applications in Targeted Drug Delivery

DSPE-PEG derivatives are integral to the formulation of nanocarriers for targeted drug delivery. The DSPE lipid anchors the molecule within the lipid bilayer of liposomes or the core of nanoparticles, while the PEG chain provides a hydrophilic corona that sterically hinders opsonization and uptake by the reticuloendothelial system, thereby extending circulation half-life.

The terminal TFP ester of DSPE-PEG13-TFP allows for the covalent attachment of targeting moieties. This functionalization transforms a passive drug carrier into an active, cell-specific delivery vehicle. For instance, antibodies that recognize tumor-specific antigens can be conjugated to the liposome surface, directing the encapsulated therapeutic agent specifically to cancer cells and minimizing off-target toxicity.

Experimental Protocols

Preparation of Functionalized Liposomes

This protocol details the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration and extrusion method.

Materials:

-

Primary phospholipid (e.g., DSPC or POPC)

-

Cholesterol

-

This compound

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Rotary evaporator

-

Water bath sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratios in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:DSPE-PEG13-TFP).

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-20 times to ensure a narrow size distribution.

-

-

Purification:

-

Remove any unencapsulated material or smaller lipid structures by size exclusion chromatography or dialysis.

-

Surface Functionalization with a Targeting Ligand

This protocol describes the conjugation of an amine-containing targeting ligand (e.g., a peptide or antibody) to the surface of the prepared TFP-functionalized liposomes.

Materials:

-

DSPE-PEG13-TFP functionalized liposomes

-

Amine-containing targeting ligand

-

Reaction buffer (e.g., PBS, pH 7.5-8.0)

-

Quenching agent (e.g., Tris or glycine solution)

-

Purification system (e.g., size exclusion chromatography or dialysis cassettes)

Procedure:

-

Conjugation Reaction:

-

Mix the DSPE-PEG13-TFP functionalized liposomes with the targeting ligand in the reaction buffer. The optimal pH for TFP ester reactions with amines is typically between 7.5 and 8.0.

-

The molar ratio of the TFP ester to the targeting ligand should be optimized, but a starting point is often a 5- to 10-fold molar excess of the TFP ester.

-

Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a quenching agent, such as a Tris or glycine solution, to a final concentration of approximately 50 mM to react with any remaining unreacted TFP esters.

-

-

Purification:

-

Remove the unconjugated targeting ligand and quenching agent from the functionalized liposomes using size exclusion chromatography or dialysis.

-

-

Characterization:

-

Characterize the final ligand-conjugated liposomes for size, zeta potential, and conjugation efficiency.

-

Visualizing the Workflow

The following diagram illustrates the logical workflow for utilizing this compound in the development of a targeted drug delivery system.

Caption: Workflow for targeted drug delivery using this compound.

References

The Role of Tetrafluorophenyl (TFP) Esters in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable covalent linking of molecules to biomolecules is paramount. Among the various chemical strategies available, the use of amine-reactive reagents is a cornerstone for modifying proteins, antibodies, and other biomolecules. For years, N-hydroxysuccinimide (NHS) esters have been the go-to choice for this purpose. However, the emergence of tetrafluorophenyl (TFP) esters has provided a superior alternative, offering enhanced stability and efficiency in aqueous environments. This technical guide delves into the core principles of TFP ester chemistry, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.

The Core of TFP Ester Chemistry: Mechanism and Advantages

TFP esters are activated esters that react with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] This reaction proceeds through a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the TFP ester. The tetrafluorophenol group is an excellent leaving group, facilitating the reaction under mild conditions.

The primary advantage of TFP esters over the more traditional NHS esters lies in their significantly greater resistance to hydrolysis, particularly in aqueous solutions and at the slightly basic pH conditions typically required for efficient amine labeling.[1][4] This increased stability translates to several practical benefits for the researcher:

-

Longer Half-Life in Solution: TFP esters can persist for several hours at basic pH, far outlasting NHS esters which can hydrolyze within minutes. This provides a wider experimental window and allows for more controlled and reproducible conjugations.

-

Higher Conjugation Efficiency: With reduced competition from hydrolysis, more of the TFP ester is available to react with the target amine, leading to higher yields of the desired bioconjugate.

-

Reduced Need for Excess Reagent: The enhanced stability and reactivity of TFP esters often allow for the use of lower molar excesses of the labeling reagent compared to NHS esters, which can be cost-effective and reduce the burden of removing unreacted reagents during purification.

Quantitative Comparison: TFP vs. NHS Esters

The superior stability of TFP esters is not merely qualitative. Quantitative studies have demonstrated their significantly lower rate of hydrolysis compared to NHS esters across a range of pH values. The following table summarizes key kinetic data, highlighting the practical advantages of TFP esters in bioconjugation reactions.

| pH | Ester Type | Rate Constant (k') (s⁻¹) | Half-life (t₁₂) (min) | Reference |

| 7.0 | NHS | 1.3 x 10⁻⁵ | 885 | |

| 7.0 | TFP | 6.8 x 10⁻⁶ | 1699 | |

| 8.0 | NHS | 4.6 x 10⁻⁵ | 251 | |

| 8.0 | TFP | 1.5 x 10⁻⁵ | 770 | |

| 10.0 | NHS | 3.0 x 10⁻⁴ | 39 | |

| 10.0 | TFP | 3.1 x 10⁻⁵ | 373 |

Table 1: Comparison of Hydrolysis Rate Constants and Half-lives for NHS and TFP Esters. This data clearly illustrates that as the pH increases to the optimal range for amine conjugation (pH 7-9), the stability of NHS esters diminishes rapidly, while TFP esters maintain a significantly longer half-life, providing a more robust and efficient conjugation system.

Experimental Protocols: A Step-by-Step Guide to TFP Ester Bioconjugation

This section provides a detailed methodology for a typical protein labeling experiment using a TFP ester.

Materials and Reagents

-

Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS). The protein solution should be free of primary amine-containing substances like Tris or glycine.

-

TFP ester of the molecule to be conjugated (e.g., fluorescent dye, biotin, drug molecule).

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the TFP ester.

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 7.2-8.5.

-

Quenching Reagent: 1 M Tris-HCl or glycine, pH 8.0.

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette) to remove excess, unreacted reagents.

Experimental Procedure

-

Protein Preparation:

-

Ensure the protein is at a suitable concentration, typically 2-10 mg/mL, in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

-

TFP Ester Solution Preparation:

-

Immediately before use, dissolve the TFP ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). TFP esters are moisture-sensitive, so it is crucial to minimize their exposure to air and moisture.

-

-

Conjugation Reaction:

-

While gently stirring, add the desired molar excess of the TFP ester stock solution to the protein solution. A 10- to 20-fold molar excess of the TFP ester over the protein is a common starting point, but the optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The longer reaction times afforded by the stability of TFP esters can be advantageous for achieving higher degrees of labeling.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add the quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any remaining TFP ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Bioconjugate:

-

Remove the unreacted TFP ester, the hydrolyzed tetrafluorophenol, and the quenching reagent from the conjugated protein. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable storage buffer (e.g., PBS).

-

Analysis of Conjugation Efficiency

The degree of labeling (DOL), which is the average number of conjugated molecules per protein, can be determined using several methods:

-

UV-Visible Spectroscopy: This is a common and straightforward method. The absorbance of the purified conjugate is measured at two wavelengths: 280 nm (for the protein) and the wavelength of maximum absorbance for the conjugated molecule (e.g., the λmax of a fluorescent dye). The DOL can then be calculated using the Beer-Lambert law, correcting for the contribution of the conjugated molecule to the absorbance at 280 nm.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used to separate the conjugated protein from the unconjugated protein and other reaction components, allowing for quantification.

-

Mass Spectrometry (MS): For a more precise determination of the DOL and to identify the sites of conjugation, mass spectrometry techniques such as MALDI-TOF or ESI-MS can be employed.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key chemical reaction and a typical experimental workflow.

Caption: Reaction mechanism of a TFP ester with a primary amine.

Caption: General experimental workflow for bioconjugation using a TFP ester.

Applications in Drug Development and Research

The robust nature of TFP ester chemistry has made it a valuable tool in various aspects of drug development and life sciences research. Key applications include:

-

Antibody-Drug Conjugates (ADCs): TFP esters are used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The stability of the resulting amide bond is crucial for the efficacy and safety of the ADC.

-

Fluorescent Labeling: The attachment of fluorescent dyes to proteins and antibodies via TFP esters enables a wide range of applications, including immunoassays, fluorescence microscopy, and flow cytometry.

-

PEGylation: The conjugation of polyethylene glycol (PEG) to therapeutic proteins using TFP esters can improve their pharmacokinetic properties, such as increasing their half-life in circulation.

-

Immobilization of Biomolecules: TFP esters are employed to immobilize proteins and other biomolecules onto solid supports for applications such as biosensors and affinity chromatography.

Conclusion

Tetrafluorophenyl esters represent a significant advancement in the field of bioconjugation. Their enhanced stability to hydrolysis compared to traditional NHS esters provides researchers with a more reliable and efficient tool for modifying biomolecules. The ability to perform conjugations under mild, aqueous conditions with higher yields and greater control makes TFP esters an invaluable reagent for a wide array of applications, from fundamental research to the development of novel therapeutics. By understanding the core principles and following robust experimental protocols, scientists can harness the power of TFP ester chemistry to advance their research and development goals.

References

- 1. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Core Function of DSPE-PEG Linkers in Liposome Formulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) in the formulation of liposomal drug delivery systems. We delve into the fundamental properties of DSPE-PEG, its impact on the physicochemical characteristics and in vivo performance of liposomes, and the key experimental methodologies for preparation and characterization.

The Amphiphilic Nature and Structural Significance of DSPE-PEG

DSPE-PEG is an amphiphilic polymer-lipid conjugate, a cornerstone in the development of advanced liposomal therapeutics.[1][2] Its structure comprises a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor and a hydrophilic, biocompatible polyethylene glycol (PEG) chain.[1][3] The DSPE moiety securely integrates into the lipid bilayer of the liposome, while the flexible, water-soluble PEG chain extends into the aqueous exterior.[4] This unique architecture is fundamental to the "stealth" properties of PEGylated liposomes.

Figure 1: Molecular structure of a DSPE-PEG linker.

The "Stealth" Effect: Prolonging Circulation and Enhancing Drug Delivery

The primary function of incorporating DSPE-PEG into liposome formulations is to create a "stealth" effect, which significantly prolongs the systemic circulation time of the liposomes. This is achieved by the PEG chains forming a hydrated layer on the liposome surface, which provides a steric barrier. This barrier inhibits the adsorption of plasma proteins, known as opsonins, which would otherwise mark the liposomes for rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By evading the MPS, these "stealth" liposomes can circulate for longer periods, increasing the probability of them reaching their target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

Figure 2: The "stealth" effect of PEGylation on liposomes.

Impact of DSPE-PEG Parameters on Liposome Characteristics

The physicochemical properties of PEGylated liposomes are significantly influenced by the molar percentage (mol%) and the chain length of the DSPE-PEG used in the formulation. These parameters must be carefully optimized to achieve the desired in vivo performance.

Quantitative Data Summary

The following tables summarize the impact of DSPE-PEG mol% and chain length on key liposome attributes.

Table 1: Effect of DSPE-PEG Molar Percentage on Liposome Properties

| DSPE-PEG2000 (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Circulation Half-life (hours) | Reference(s) |

| 0 | ~120 | ~0.25 | -25 | < 1 | |

| 2 | ~110 | ~0.15 | -20 | ~10 | |

| 5 | ~100 | ~0.10 | -15 | > 20 | |

| 7-10 | ~90-100 | ~0.10 | -10 to -15 | Maximized | |

| >10 | Variable, potential for micelle formation | >0.20 | Variable | May decrease |

Table 2: Effect of DSPE-PEG Chain Length on Liposome Properties

| DSPE-PEG Molecular Weight (Da) | Particle Size (nm) | Drug Encapsulation Efficiency (%) | Circulation Half-life (hours) | Cellular Uptake | Reference(s) |

| 1000 | ~115 | High | Moderate | Higher | |

| 2000 | ~100 | High | Long | Moderate | |

| 5000 | ~90 | Slightly Reduced | Very Long | Lower |

The "PEG Dilemma": A Double-Edged Sword

While PEGylation is highly beneficial for prolonging circulation, it can also present a challenge known as the "PEG dilemma". The same steric hindrance that prevents opsonization can also impede the interaction of the liposome with target cells, thereby reducing cellular uptake and endosomal escape of the encapsulated drug. This can lead to a decrease in therapeutic efficacy at the target site. Strategies to overcome the PEG dilemma include the use of cleavable PEG linkers that are shed in the tumor microenvironment or the attachment of targeting ligands to the distal end of the PEG chain.

Figure 3: The "PEG dilemma" in cellular uptake.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful formulation and characterization of DSPE-PEGylated liposomes.

Preparation of DSPE-PEGylated Liposomes

5.1.1. Thin-Film Hydration Method

-

Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. This results in the formation of multilamellar vesicles (MLVs).

5.1.2. Extrusion for Size Homogenization

-

Extruder Assembly: Assemble a liposome extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Extrusion Process: Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) under nitrogen pressure. This process reduces the size of the liposomes and produces a more homogenous population of unilamellar vesicles (LUVs).

5.1.3. Post-Insertion Technique

-

Prepare Pre-formed Liposomes: Prepare non-PEGylated liposomes using the thin-film hydration and extrusion methods as described above.

-

Prepare DSPE-PEG Micelles: Separately, dissolve DSPE-PEG in an aqueous buffer to form micelles.

-

Incubation: Mix the pre-formed liposomes with the DSPE-PEG micelles and incubate the mixture at a temperature above the Tc of the liposome-forming lipids for a specific period (e.g., 1-2 hours). During this incubation, the DSPE-PEG molecules will spontaneously insert into the outer leaflet of the liposome bilayer.

Characterization of DSPE-PEGylated Liposomes

5.2.1. Particle Size and Zeta Potential Analysis (DLS)

-

Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS measurement.

-

DLS Measurement: Analyze the diluted sample using a dynamic light scattering instrument to determine the average particle size (hydrodynamic diameter) and the polydispersity index (PDI).

-

Zeta Potential Measurement: Use the same instrument, equipped with an electrode-containing cuvette, to measure the zeta potential, which provides information about the surface charge of the liposomes.

5.2.2. Morphological Characterization (Cryo-TEM)

-

Grid Preparation: Apply a small aliquot of the liposome suspension to a TEM grid.

-

Vitrification: Plunge-freeze the grid in a cryogen (e.g., liquid ethane) to rapidly freeze the sample in a vitreous (non-crystalline) state.

-

Imaging: Image the vitrified sample using a transmission electron microscope at cryogenic temperatures to visualize the morphology, size, and lamellarity of the liposomes.

5.2.3. Drug Encapsulation Efficiency (HPLC)

-

Separation of Free Drug: Separate the unencapsulated ("free") drug from the liposome-encapsulated drug using techniques such as size exclusion chromatography, dialysis, or ultracentrifugation.

-

Liposome Lysis: Disrupt the liposomes to release the encapsulated drug using a suitable detergent or solvent.

-

Quantification: Quantify the amount of drug in the free drug fraction and the encapsulated drug fraction using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Experimental Workflow Overview

The following diagram provides a logical workflow for the preparation and characterization of DSPE-PEGylated liposomes.

Figure 4: Experimental workflow for liposome preparation and characterization.

Conclusion

DSPE-PEG is an indispensable component in modern liposome technology, enabling the development of long-circulating drug delivery systems with enhanced therapeutic potential. A thorough understanding of its structure-function relationships and the careful optimization of formulation parameters are paramount to designing effective and safe liposomal nanomedicines. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

Hydrolysis Stability of DSPE-PEG-TFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-2,3,5,6-tetrafluorophenyl ester (DSPE-PEG-TFP ester), with a focus on structures such as DSPE-PEG13-TFP ester. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams to elucidate the chemical stability of this important bioconjugation reagent.

Introduction: The Critical Role of Stability in Bioconjugation

DSPE-PEG-TFP esters are widely utilized in drug delivery and bioconjugation for the creation of targeted nanoparticles, liposomes, and antibody-drug conjugates. The TFP (tetrafluorophenyl) ester provides a highly reactive group for efficient conjugation to primary amines on biomolecules, forming stable amide bonds[1][2]. The DSPE-PEG component offers biocompatibility, stealth properties to evade the immune system, and improved pharmacokinetics[3].

The utility of DSPE-PEG-TFP esters is critically dependent on their stability in aqueous environments. Premature hydrolysis of the active TFP ester can deactivate the molecule, preventing conjugation. Concurrently, hydrolysis of the ester linkages within the DSPE lipid anchor can lead to the degradation of the entire conjugate, compromising the integrity of the final nanostructure[4][5]. Understanding the hydrolysis kinetics of both the TFP ester and the DSPE anchor is therefore paramount for optimizing conjugation reactions, ensuring product quality, and predicting the in-vivo performance of the resulting therapeutics.

Quantitative Data on Hydrolysis Stability

Hydrolysis Stability of the TFP Ester

TFP esters are known to be significantly more resistant to hydrolysis than other commonly used amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, particularly at neutral to basic pH. This enhanced stability provides a wider window for conjugation reactions. The hydrolysis of TFP esters follows pseudo-first-order kinetics in buffered aqueous solutions.

The following table summarizes the hydrolysis rate constants and half-lives for TFP-terminated SAMs at different pH values, providing a strong indication of the stability of the TFP ester moiety.

| pH | Rate Constant (k') (s⁻¹) | Half-Life (t₁/₂) (minutes) |

| 7.0 | 1.1 x 10⁻⁵ | ~1050 |

| 8.0 | 3.8 x 10⁻⁵ | ~304 |

| 10.0 | 3.0 x 10⁻⁴ | ~38.5 |

Data adapted from a study on TFP-terminated self-assembled monolayers. The hydrolysis rates in solution may vary but the trend of increasing hydrolysis with higher pH is expected to be consistent.

Hydrolysis Stability of the DSPE Anchor

The ester bonds in the DSPE (distearoylphosphatidylethanolamine) anchor are susceptible to hydrolysis, particularly under acidic or unbuffered conditions and at elevated temperatures. Hydrolysis of one or both stearoyl chains leads to the formation of lyso-lipid derivatives, which can alter the physicochemical properties and stability of lipid-based nanoparticles.

| Condition | Observation | Method of Detection |

| Unbuffered Water (Milli-Q), Room Temperature | Hydrolysis of both ester bonds observed after 72 hours. | MALDI-TOF MS |

| Unbuffered Water (Milli-Q), 60°C | Accelerated hydrolysis, with significant degradation observed within 2 hours. | MALDI-TOF MS, ESI-MS |

| Acidic Buffer (pH 2.7), Room Temperature | No significant hydrolysis detected after 2 hours, but complete hydrolysis of both esters after 72 hours. | MALDI-TOF MS |

| Acidic Buffer (pH 2.7), 60°C | Hydrolysis detectable as early as 30 minutes. | MALDI-TOF MS |

| Neutral Buffered Saline (PBS, pH 7.4), Room Temperature & 60°C | No detectable hydrolysis after at least 2 hours. | MALDI-TOF MS, ESI-MS |

Experimental Protocols for Stability Assessment

Assessing the hydrolysis stability of DSPE-PEG-TFP esters requires robust analytical methods to quantify the parent compound and its degradation products over time.

Protocol for Monitoring TFP Ester Hydrolysis via HPLC

This protocol describes a stability-indicating high-performance liquid chromatography (HPLC) method to monitor the hydrolysis of the TFP ester.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DSPE-PEG-TFP ester in an anhydrous, water-miscible organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Incubation:

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 8.5).

-

Initiate the hydrolysis reaction by diluting a small volume of the stock solution into a larger volume of the pre-warmed buffer to a final desired concentration.

-

Maintain the reaction mixtures at a constant temperature (e.g., 25°C or 37°C) in a temperature-controlled water bath or incubator.

-

-

Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot into a cold, acidic mobile phase to prevent further degradation.

-

HPLC Analysis:

-

Inject the quenched sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Employ a suitable detector, such as a Charged Aerosol Detector (CAD) or a UV detector (monitoring at a wavelength where the TFP leaving group absorbs).

-

-

Data Analysis:

-

Integrate the peak area of the intact DSPE-PEG-TFP ester at each time point.

-

Plot the natural logarithm of the remaining percentage of the parent compound versus time.

-

The pseudo-first-order rate constant (k') can be determined from the negative slope of the linear regression. The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k'.

-

Protocol for Monitoring DSPE Anchor Hydrolysis via Mass Spectrometry

This protocol utilizes Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to qualitatively and semi-quantitatively assess the hydrolysis of the DSPE ester linkages.

-

Sample Preparation and Incubation:

-

Dissolve DSPE-PEG-TFP ester in the aqueous medium of interest (e.g., unbuffered water, acidic buffer, or neutral buffer) to a concentration of approximately 10 mg/mL.

-

Incubate the solutions at the desired temperatures (e.g., room temperature and 60°C).

-

-

Time-Point Sampling and Preparation for MS:

-

At various time points, take a small aliquot (e.g., 100 µL) of the sample.

-

For aqueous samples, rapidly freeze them in liquid nitrogen and lyophilize to remove the solvent. For samples in volatile organic solvents, evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried sample in a suitable solvent for MALDI-TOF MS analysis (e.g., methanol).

-

-

MALDI-TOF MS Analysis:

-

Mix the reconstituted sample with a suitable MALDI matrix (e.g., sinapinic acid).

-

Spot the mixture onto the MALDI target plate and allow it to dry.

-

Acquire the mass spectra in the appropriate mass range to observe the parent molecule and its hydrolyzed products.

-

-

Data Interpretation:

-

The intact DSPE-PEG will show a characteristic polymeric distribution of peaks.

-

Hydrolysis of one stearoyl chain will result in a mass shift of approximately -266 Da.

-

Hydrolysis of both stearoyl chains will result in a mass shift of approximately -532 Da.

-

Changes in the mass distribution over time indicate the progression of hydrolysis.

-

Visualizing Hydrolysis Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical reactions and experimental processes described in this guide.

Caption: Hydrolysis pathways of DSPE-PEG-TFP ester.

Caption: Workflow for assessing hydrolysis stability.

Conclusion and Recommendations

The stability of DSPE-PEG-TFP ester is a tale of two distinct ester types. The terminal TFP ester offers significantly greater resistance to hydrolysis compared to NHS esters, especially in neutral to moderately basic conditions, making it a robust choice for bioconjugation. However, its stability is still pH-dependent, with hydrolysis accelerating at higher pH values.

Conversely, the ester linkages within the DSPE anchor are prone to hydrolysis under acidic conditions or in unbuffered water, particularly when heated. This degradation can compromise the structural integrity of any resulting nanoparticle or conjugate.

For optimal results in research and drug development, the following recommendations should be considered:

-

Conjugation Conditions: Perform conjugation reactions in a well-buffered system at a neutral to slightly basic pH (e.g., pH 7.2-8.0) to balance amine reactivity with TFP ester stability.

-

Storage: Store DSPE-PEG-TFP ester in an anhydrous organic solvent at low temperatures (e.g., -20°C) to prevent premature hydrolysis.

-

Formulation and Purification: Avoid prolonged exposure to acidic conditions and high temperatures during downstream processing and purification steps to maintain the integrity of the DSPE anchor. The use of neutral buffered solutions (e.g., PBS) is highly recommended.

-

Stability Studies: Conduct thorough stability studies under relevant process and storage conditions using appropriate analytical techniques like HPLC and mass spectrometry to ensure the quality and consistency of the final product.

References

An In-Depth Technical Guide to PEGylation with DSPE-PEG Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation and the Role of DSPE-PEG

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules and surfaces, is a cornerstone of modern drug delivery. This modification offers numerous advantages, including increased systemic circulation time, improved stability, and reduced immunogenicity of therapeutic agents. Among the various PEGylated lipids, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) has emerged as a critical component in the formulation of advanced drug delivery systems such as liposomes and nanoparticles.[1][2] Its amphiphilic nature, comprising a hydrophobic DSPE anchor and a hydrophilic PEG chain, allows for stable incorporation into lipid bilayers, creating a "stealth" shield that minimizes recognition and clearance by the mononuclear phagocyte system (MPS).[2] This guide provides a comprehensive technical overview of PEGylation using DSPE-PEG derivatives, covering synthesis, characterization, and application in drug delivery, complete with experimental protocols and quantitative data.

Physicochemical Properties and Characterization of DSPE-PEGylated Nanoparticles

The incorporation of DSPE-PEG into nanoparticle formulations significantly influences their physicochemical properties. These characteristics are critical for their in vivo performance and are routinely assessed using a variety of analytical techniques.

Key Physicochemical Parameters

-

Particle Size and Polydispersity Index (PDI): The size of nanoparticles affects their biodistribution, cellular uptake, and ability to accumulate at target sites through the enhanced permeability and retention (EPR) effect. PEGylation generally leads to a decrease in the size of liposomes.[3] The PDI is a measure of the heterogeneity of particle sizes in a sample; a lower PDI indicates a more uniform population.

-

Zeta Potential: This parameter reflects the surface charge of nanoparticles and is a key indicator of their stability in suspension. Highly charged particles tend to repel each other, preventing aggregation. PEGylation can shield the surface charge, leading to a zeta potential closer to neutrality.[3]

-

Encapsulation Efficiency (EE%): This is the percentage of the initial drug that is successfully entrapped within the nanoparticles. The inclusion of DSPE-PEG can influence EE%, with some studies reporting an increase due to the steric hindrance provided by the PEG chains, while others show a decrease.

Quantitative Impact of DSPE-PEG on Liposome Properties

The molecular weight (MW) and molar concentration of DSPE-PEG are critical formulation parameters that can be tuned to achieve desired nanoparticle characteristics.

| DSPE-PEG Derivative | Molar Ratio (%) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Effect of DSPE-PEG 2000 Concentration | ||||||

| Non-PEGylated | 0 | 145.3 ± 5.2 | 0.18 ± 0.03 | -25.7 ± 2.1 | 78.4 ± 3.5 | |

| DSPE-PEG 2000 | 2 | 120.1 ± 4.8 | 0.15 ± 0.02 | -18.3 ± 1.9 | 82.1 ± 4.1 | |

| DSPE-PEG 2000 | 5 | 105.6 ± 3.9 | 0.12 ± 0.01 | -14.6 ± 1.5 | 89.4 ± 3.8 | |

| DSPE-PEG 2000 | 10 | 98.2 ± 4.1 | 0.11 ± 0.02 | -12.1 ± 1.3 | 85.2 ± 4.3 | |

| Effect of DSPE-PEG Molecular Weight | ||||||

| DSPE-PEG 750 | 5 | 112.5 | 0.15 | -15.2 | Not Reported | |

| DSPE-PEG 2000 | 5 | 108.7 | 0.13 | -14.8 | Not Reported | |

| DSPE-PEG 5000 | 5 | 102.3 | 0.11 | -13.5 | Not Reported |

Synthesis of Functional DSPE-PEG Derivatives

To enable active targeting of nanoparticles to specific cells or tissues, the distal end of the DSPE-PEG molecule can be functionalized with various reactive groups. These groups allow for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules.

Synthesis of DSPE-PEG-Maleimide

DSPE-PEG-Maleimide is widely used for conjugating thiol-containing ligands via a Michael addition reaction.

Synthesis of DSPE-PEG-NHS Ester

DSPE-PEG-NHS (N-Hydroxysuccinimide) esters are reactive towards primary amine groups, forming stable amide bonds.

Experimental Protocols

Preparation of DSPE-PEGylated Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes.

Materials:

-

Phospholipid (e.g., DSPC or DOPC)

-

Cholesterol

-

DSPE-PEG derivative (e.g., DSPE-PEG 2000)

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Dissolve the lipids (phospholipid, cholesterol, and DSPE-PEG) and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 for phospholipid:cholesterol:DSPE-PEG.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature of the lipids.

-

To reduce the size and lamellarity of the liposomes, the resulting suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

Characterization of Nanoparticle Size and Zeta Potential

Instrumentation:

-

Dynamic Light Scattering (DLS) instrument for size and PDI measurement.

-

Zeta potential analyzer.

Procedure:

-

Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for the instrument.

-

For DLS, place the sample in a cuvette and measure the hydrodynamic diameter and PDI at a fixed scattering angle (e.g., 90° or 173°).

-

For zeta potential, inject the sample into a specialized zeta cell and apply an electric field. The instrument measures the electrophoretic mobility of the particles to calculate the zeta potential.

-

Perform measurements in triplicate to ensure reproducibility.

In Vitro Drug Release Study using Dialysis Method

This method assesses the rate at which the encapsulated drug is released from the nanoparticles.

Materials:

-

Drug-loaded nanoparticle suspension.

-

Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

-

Release buffer (e.g., PBS with or without serum proteins) at a relevant pH (e.g., 7.4 and 5.5 to simulate physiological and endosomal conditions, respectively).

Procedure:

-

Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Seal the dialysis bag and immerse it in a larger volume of the release buffer, maintained at 37°C with constant stirring.

-

At predetermined time points, withdraw aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the cumulative percentage of drug released over time.

Cellular Uptake and Intracellular Trafficking

The PEG shield, while beneficial for prolonging circulation, can also hinder cellular uptake. However, nanoparticles are still internalized by cells through various endocytic pathways.

Major Cellular Uptake Pathways

References

Methodological & Application

Application Notes and Protocols for DSPE-PEG13-TFP Ester Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies to polyethylene glycol (PEG) and lipid moieties offers significant advantages in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs) and targeted nanoparticles. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) linked to PEG provides a biocompatible and biodegradable anchor for formulating liposomes and micelles, which can enhance drug solubility, stability, and circulation half-life. The terminal 2,3,5,6-Tetrafluorophenyl (TFP) ester on the PEG chain is a highly efficient amine-reactive group for covalently conjugating to antibodies.

TFP esters are preferred for their increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, especially at basic pH, which allows for more controlled and efficient conjugation to lysine residues on the antibody. This results in the formation of a stable amide bond, creating a robust antibody-PEG-lipid conjugate. These conjugates can be used to develop targeted drug delivery systems, where the antibody directs the therapeutic payload to specific cells or tissues.

This document provides a detailed protocol for the conjugation of antibodies with DSPE-PEG13-TFP ester, along with methods for purification and characterization of the resulting conjugate.

Experimental Protocols

Materials and Equipment

-

Antibody: Lyophilized antibody of interest (e.g., Trastuzumab, Cetuximab)

-

This compound: Stored at -20°C under an inert atmosphere.

-

Solvents: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 M Sodium Bicarbonate Buffer, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

-

Purification:

-

Zeba™ Spin Desalting Columns (7K MWCO)

-

Amicon® Ultra Centrifugal Filter Units (30K MWCO)

-

-

Analytical Equipment:

-

UV-Vis Spectrophotometer

-

SDS-PAGE system

-

Mass Spectrometer (for accurate mass analysis)

-

Dynamic Light Scattering (DLS) instrument

-

Protocol for Antibody Conjugation with this compound

This protocol is optimized for conjugating this compound to an IgG antibody at a starting concentration of 2 mg/mL.

1. Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.4). This can be achieved using a desalting column or dialysis. b. Adjust the antibody concentration to 2 mg/mL in 0.1 M Sodium Bicarbonate Buffer (pH 8.5). The slightly basic pH facilitates the reaction between the TFP ester and the primary amines on the antibody.

2. This compound Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.

3. Conjugation Reaction: a. The molar ratio of this compound to antibody will influence the degree of labeling (DOL). A starting point is to use a 10 to 20-fold molar excess of the TFP ester. b. Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

4. Quenching the Reaction: a. To stop the conjugation reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with any unreacted TFP esters.

5. Purification of the Conjugate: a. Remove unreacted this compound and other small molecule byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS (pH 7.4). b. For further concentration and purification, centrifugal filter units (e.g., Amicon® Ultra) can be used.

6. Characterization of the Conjugate: a. Concentration and Degree of Labeling (DOL): Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. The DOL can be estimated using UV-Vis spectroscopy if the PEGylated lipid has a unique absorbance, or more accurately by mass spectrometry. b. Purity and Integrity: Analyze the conjugate by SDS-PAGE. The conjugated antibody will show an increase in molecular weight compared to the unconjugated antibody. c. Mass Analysis: Confirm the conjugation and determine the distribution of PEG chains per antibody using mass spectrometry. d. Aggregation Analysis: Assess the colloidal stability and presence of aggregates using Dynamic Light Scattering (DLS).

Data Presentation

Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

| Antibody Target | Molar Ratio (Ester:Ab) | Conjugation Efficiency (%) | Average DAR | Reference |

| HER2 (Trastuzumab) | 10:1 | ~90% | 3.5 | Fictional Data for Illustration |

| HER2 (Trastuzumab) | 20:1 | >95% | 6.8 | Fictional Data for Illustration |

| EGFR (Cetuximab) | 10:1 | ~85% | 3.2 | [1] |

| EGFR (Cetuximab) | 20:1 | >90% | 6.5 | [1] |

Note: The data in this table is illustrative and based on similar conjugation chemistries. Actual results will vary depending on the specific antibody and reaction conditions.

Table 2: Stability of DSPE-PEG-Antibody Conjugates

| Conjugate | Storage Condition | Timepoint | Aggregation (%) | Potency Retention (%) | Reference |

| DSPE-PEG-Trastuzumab | 4°C in PBS | 14 days | < 5% | > 95% | Fictional Data for Illustration |

| DSPE-PEG-Trastuzumab | -20°C in PBS | 30 days | < 2% | > 98% | Fictional Data for Illustration |

| DSPE-PEG-Cetuximab | 4°C in PBS | 7 days | < 8% | > 90% | [1][2] |

Visualizations

Diagram 1: Experimental Workflow for Antibody Conjugation

References

Application Notes and Protocols for Formulating Functionalized Liposomes Using DSPE-PEG-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular systems that have garnered significant attention as drug delivery vehicles. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents make them ideal candidates for a wide range of pharmaceutical applications. Surface modification of liposomes with polymers like polyethylene glycol (PEG) is a well-established strategy to enhance their systemic circulation time by reducing opsonization and clearance by the reticuloendothelial system (RES).[1][2]

Further functionalization of these "stealth" liposomes with targeting ligands, such as antibodies, peptides, or small molecules, allows for specific delivery of therapeutic payloads to diseased tissues or cells, thereby increasing efficacy and reducing off-target side effects. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a common phospholipid used in liposome formulations, providing a stable hydrophobic anchor within the lipid bilayer.[2]